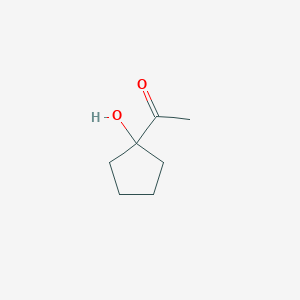

1-(1-Hydroxy-cyclopentyl)-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-hydroxycyclopentyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCCLRAOJRADOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339839 | |

| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17160-89-3 | |

| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

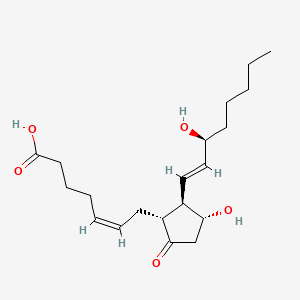

Foundational & Exploratory

Synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone, a valuable building block in organic synthesis and medicinal chemistry. This document details the primary synthetic pathways, experimental protocols, and relevant mechanistic insights.

Introduction

This compound, also known as 1-acetylcyclopentanol, possesses a unique bifunctional structure with a tertiary alcohol and a ketone. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its chemical formula is C₇H₁₂O₂ and its CAS number is 17160-89-3.[1][2][3]

Synthetic Strategies

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence starting from cyclopentanone. This approach leverages the nucleophilic addition of an acetylide equivalent to the carbonyl group of cyclopentanone, followed by the hydration of the resulting alkyne.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnection, pointing towards cyclopentanone and an acetylide anion as the primary starting materials.

References

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(1-Hydroxy-cyclopentyl)-ethanone (also known as 1-acetylcyclopentanol), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to serve as a valuable resource for laboratory and development work.

Core Chemical and Physical Properties

This compound is a tertiary alcohol and a ketone, with the chemical formula C₇H₁₂O₂. Its structure consists of a cyclopentane ring substituted with both a hydroxyl group and an acetyl group at the same carbon atom. This unique arrangement of functional groups influences its physical and chemical behavior.

| Property | Value | Reference |

| CAS Number | 17160-89-3 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 215 °C at 760 mmHg | [2] |

| Density | 1.11 g/cm³ | |

| Flash Point | 85.8 °C | |

| pKa (predicted) | 13.28 ± 0.20 | |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic signals can be predicted for its ¹H NMR, ¹³C NMR, and IR spectra.

Predicted Spectroscopic Features:

-

¹H NMR: Protons on the cyclopentyl ring would likely appear as multiplets in the aliphatic region. A singlet corresponding to the methyl protons of the acetyl group would be expected. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ketone, the quaternary carbon bearing the hydroxyl group, the methyl carbon of the acetyl group, and the carbons of the cyclopentyl ring.

-

IR Spectroscopy: Key absorption bands would include a strong, sharp peak for the C=O (ketone) stretch, and a broad band for the O-H (alcohol) stretch. C-H stretching and bending vibrations for the aliphatic ring and methyl group would also be present.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are commonly considered for the preparation of this compound: the hydration of an alkyne and the Grignard reaction.

Method 1: Hydration of 1-Ethynylcyclopentanol

This method is analogous to a procedure reported in Organic Syntheses for the preparation of 1-acetylcyclohexanol, which itself is based on the synthesis of 1-acetylcyclopentanol.[2]

Reaction Scheme:

Figure 1: Hydration of 1-Ethynylcyclopentanol.

Detailed Experimental Protocol (Adapted from a related synthesis[2]):

-

Apparatus Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve mercuric oxide in a solution of concentrated sulfuric acid and water.

-

Reaction Initiation: Warm the solution to 60°C.

-

Addition of Starting Material: Add 1-ethynylcyclopentanol dropwise to the warmed solution over a period of approximately 1.5 hours, maintaining the temperature at 60°C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 10 minutes.

-

Workup: Allow the mixture to cool to room temperature. The organic layer is then separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).

-

Purification: The combined organic extracts are washed with a saturated sodium chloride solution and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed by rotary evaporation, and the resulting residue is purified by distillation under reduced pressure to yield this compound.

Method 2: Grignard Reaction with a Cyclopentanone Derivative

The Grignard reaction provides a direct route to tertiary alcohols. In this case, the reaction of an appropriate Grignard reagent with a cyclopentanone derivative bearing an electrophilic carbonyl group is a feasible approach. One potential pathway involves the reaction of a methyl Grignard reagent with a cyclopentanone derivative containing a leaving group at the 1-position, such as a cyano group.

Logical Workflow for Grignard Synthesis:

Figure 2: Grignard Synthesis Workflow.

References

Spectroscopic Profile of 1-(1-Hydroxy-cyclopentyl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(1-Hydroxy-cyclopentyl)-ethanone. Due to a lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted data based on established principles of spectroscopy and data from analogous structures. It serves as a valuable resource for the identification and characterization of this and similar α-hydroxy ketones.

Chemical Structure and Properties

-

IUPAC Name: 1-(1-Hydroxycyclopentyl)ethan-1-one

-

CAS Number: 17160-89-3[1]

-

Molecular Formula: C₇H₁₂O₂[2]

-

Molecular Weight: 128.17 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (a tertiary alcohol, a ketone, and a cyclopentyl ring) and typical spectroscopic values for these moieties.[3][4][5][6]

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (tertiary alcohol) |

| ~2960, ~2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | CH₂ bend (cyclopentyl) |

| ~1150 | Medium-Strong | C-O stretch (tertiary alcohol) |

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 1H | -OH |

| ~2.2 | Singlet | 3H | -C(O)CH₃ |

| 1.7-1.9 | Multiplet | 8H | -CH₂- (cyclopentyl) |

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O (ketone) |

| ~78 | C-OH (quaternary) |

| ~35 | -CH₂- (cyclopentyl, adjacent to C-OH) |

| ~25 | -C(O)CH₃ |

| ~23 | -CH₂- (cyclopentyl) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Low | [M - CH₃]⁺ |

| 85 | Strong | [M - C₂H₃O]⁺ (loss of acetyl group) |

| 43 | Very Strong | [CH₃CO]⁺ (acetyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure (ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after analysis.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure:

-

Dissolve a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Place the NMR tube in the spectrometer.

-

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

-

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum showing chemical shift versus intensity.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Instrument: A mass spectrometer with an EI source.

-

Procedure (GC-MS):

-

Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

-

The separated components enter the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 17160-89-3 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

Uncharted Territory: An Assessment of the Biological Activity of 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the chemical compound 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS No. 17160-89-3). Despite its availability for research purposes, a comprehensive review of scientific literature and patent databases reveals a significant absence of data on its biological effects. This document summarizes the known physicochemical properties of the compound and, in lieu of experimental data, presents a generalized workflow for the initial biological screening of a novel chemical entity. This guide serves to highlight the current informational gap and provide a foundational framework for future investigation into the potential bioactivity of this molecule.

Introduction

This compound is a ketone and a tertiary alcohol with the molecular formula C₇H₁₂O₂.[1] While its synthesis and basic chemical properties are documented, its role or effect in biological systems remains uncharacterized in the public domain. Commercial suppliers explicitly state that this compound is intended for research use only and is not for diagnostic or therapeutic applications, which is consistent with the lack of published biological data.[2] This guide will present the available physicochemical data and propose a hypothetical framework for initiating the biological investigation of this compound.

Physicochemical Properties

The known properties of this compound are summarized in the table below. It is important to note that experimental physical properties such as melting point, boiling point, and density are not consistently reported in available literature.[1]

| Property | Value | Source |

| CAS Number | 17160-89-3 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [2] |

| IUPAC Name | 1-(1-hydroxycyclopentyl)ethan-1-one | N/A |

| Synonyms | 1-Acetylcyclopentanol | [3] |

| Physical Description | Reported as both a liquid and a solid | [3] |

| Purity | Commercially available up to 95% | [3] |

Biological Activity: A Knowledge Gap

Extensive searches of scientific databases (including PubMed, Scopus, and Google Scholar) and patent repositories have yielded no specific data on the biological activity of this compound. Consequently, there is no information regarding its mechanism of action, potential therapeutic applications, or toxicological profile.

Hypothetical High-Throughput Screening Workflow

In the absence of existing biological data, a logical first step in characterizing a novel compound is to perform a high-throughput screening (HTS) campaign. The following diagram illustrates a generalized workflow for such an endeavor. This represents a standard approach in drug discovery and is not indicative of any completed or ongoing research on this compound.

Caption: A generalized workflow for the high-throughput screening of a novel compound.

Experimental Protocols: A Necessary Precursor

Given the lack of published biological studies, there are no established experimental protocols for assessing the activity of this compound. The development of such protocols would be contingent on the outcomes of initial screening efforts, as depicted in the hypothetical workflow. For instance, if a "hit" were identified in an enzyme inhibition assay, the subsequent protocol would involve detailed kinetic studies to determine the mode of inhibition and the IC₅₀ value.

Signaling Pathways: Unexplored Connections

There is currently no information to suggest that this compound interacts with any known signaling pathways. The identification of such interactions would first require evidence of a consistent and reproducible biological effect in cellular or whole-organism models.

Conclusion

This compound remains a chemical entity with uncharacterized biological activity. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The immediate future for understanding its potential biological role lies in the application of systematic screening methodologies as outlined in the hypothetical workflow. Until such studies are conducted and their results published, the biological activity of this compound will remain unknown. This guide serves to document the current void of information and to propose a structured path forward for any future research endeavors.

References

In-depth Technical Guide: 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1-(1-Hydroxy-cyclopentyl)-ethanone, registered under CAS number 17160-89-3. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical information, including its synthesis, spectroscopic characterization, and a summary of its known toxicological profile within its broader chemical class.

Chemical Structure and Properties

This compound, also known as 1-Acetylcyclopentanol, is a cyclic ketone with a hydroxyl group attached to the cyclopentane ring. Its chemical structure is depicted below:

Structure:

Chemical Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17160-89-3 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | 1-(1-hydroxycyclopentyl)ethanone | N/A |

| Synonyms | 1-Acetylcyclopentanol | N/A |

| Appearance | Liquid (colorless to pale yellow) | N/A |

| Boiling Point | Not Available | [2] |

| Melting Point | Not Available | [2] |

| Density | Not Available | [2] |

Synthesis

A synthesis for this compound has been reported in the Journal of the American Chemical Society.[2][3] While the full experimental text is not publicly available, the citation provides a starting point for researchers interested in its preparation.

General Synthetic Approach (Hypothesized based on common organic reactions):

A plausible synthetic route could involve the Grignard reaction between a protected cyclopentanone derivative and a methylmagnesium halide, followed by deprotection and oxidation. Another possibility is the direct acetylation of cyclopentanol under specific conditions, though this might lead to a mixture of products.

Hypothesized Synthetic Workflow

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. The following tables summarize the available experimental nuclear magnetic resonance (NMR) data.

¹H NMR Spectroscopy

The experimental ¹H NMR spectrum has been reported, though without explicit peak assignments. The peak list is provided below.

| Chemical Shift (ppm) | Multiplicity | Integration |

| 1.70 | m | |

| 1.83 | m | |

| 2.05 | m | |

| 2.22 | s | |

| 4.31 | s |

Data obtained from the Human Metabolome Database.

¹³C NMR Spectroscopy

The experimental ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) |

| 24.3 |

| 26.5 |

| 38.9 |

| 81.5 |

| 213.1 |

Data obtained from the Human Metabolome Database.

Infrared (IR) Spectroscopy

While a detailed experimental IR spectrum with peak assignments for this specific compound is not available, characteristic peaks for its functional groups can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C=O (ketone) | 1715 |

| C-H (alkane) | 3000-2850 |

Biological Activity and Toxicology

There is a significant lack of specific biological activity data, including mechanism of action or signaling pathway involvement, for this compound in the public domain.

However, a toxicological assessment of the broader class of chemicals, cyclopentanones and cyclopentenones, when used as fragrance ingredients, has been conducted.[4] This study concluded that these compounds generally have a low order of acute toxicity and no significant toxicity in repeat-dose studies. No mutagenic or genotoxic activity was observed in bacterial and mammalian cell line assays, and developmental toxicity was not seen.[4] For some compounds within this class, skin irritation was minimal at current use levels, and while some were eye irritants, recovery was usual.[4] The risk of sensitization to cyclopentanones and cyclopentenones is generally considered small at current levels of use.[4] It is important to emphasize that these findings are for the general class of compounds and not specific to this compound.

Conclusion

This compound (CAS 17160-89-3) is a specialty chemical with limited publicly available data, particularly concerning its biological activity and detailed experimental protocols. This guide consolidates the known chemical and physical properties, along with available spectroscopic data. Further research is required to fully elucidate its pharmacological and toxicological profile, as well as to develop detailed and validated experimental procedures. The information provided herein serves as a foundational resource for scientists and researchers initiating studies on this compound.

References

A Technical Guide to 1-(1-Hydroxy-cyclopentyl)-ethanone: Properties, Synthesis, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-cyclopentyl)-ethanone is a specialty chemical belonging to the α-hydroxy ketone family. While specific research applications of this compound are not extensively documented in publicly available literature, its structure suggests potential utility as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known properties, outlines a plausible synthetic protocol, and explores potential research applications derived from the general reactivity of α-hydroxy ketones. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthetic potential of this and related molecules.

Chemical and Physical Properties

This compound, with the CAS number 17160-89-3, is a small molecule whose physical and chemical properties are primarily available through chemical supplier databases and computational models.[1][2][3][4][5] A summary of its key properties is presented in Table 1. It is important to note that experimentally determined data for properties such as melting and boiling points are largely unavailable.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.17 g/mol | [1][4][6][7] |

| CAS Number | 17160-89-3 | [1][2] |

| MDL Number | MFCD06658286 | [1][4] |

| Boiling Point | 215°C at 760 mmHg (Predicted) | [1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organometallic chemistry principles. The following section outlines a hypothetical, yet chemically sound, experimental protocol for its preparation from cyclopentanone.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the nucleophilic addition of an acetylide equivalent to cyclopentanone, followed by hydrolysis. A common and effective method involves the use of a protected acetylene, such as ethoxyacetylene, which can be metalated to form a potent nucleophile. The subsequent removal of the protecting group and tautomerization would yield the desired α-hydroxy ketone.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Cyclopentanone

-

Ethoxyacetylene

-

n-Butyllithium (in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The flask is charged with anhydrous diethyl ether or THF and cooled to -78 °C in a dry ice/acetone bath.

-

Formation of the Nucleophile: Ethoxyacetylene is dissolved in the anhydrous solvent and added to the reaction flask. A solution of n-butyllithium in hexanes is then added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 30 minutes to ensure the complete formation of lithium ethoxyacetylide.

-

Nucleophilic Addition: A solution of cyclopentanone in the anhydrous solvent is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of cyclopentanone.

-

Quenching and Hydrolysis: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. An aqueous solution of hydrochloric acid is then added, and the mixture is stirred vigorously to facilitate the hydrolysis of the ethoxyvinyl ether intermediate and subsequent tautomerization to the α-hydroxy ketone.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Research Applications

Given its structure as an α-hydroxy ketone, this compound could serve as a valuable building block in various synthetic endeavors. The following sections explore potential research applications based on the known reactivity of this functional group.

Intermediate in Fine Chemical Synthesis

The primary potential application of this compound is as an intermediate in the synthesis of more complex molecules. Its bifunctional nature (a ketone and a tertiary alcohol) allows for a variety of chemical transformations. For instance, the ketone functionality can undergo reactions such as reduction, reductive amination, or condensation, while the hydroxyl group can be protected or used as a directing group in subsequent reactions.

A notable, albeit speculative, application lies in its potential as a precursor in the synthesis of pharmaceutical compounds. For example, a structurally related compound, 1-hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine, is a known intermediate in the synthesis of the anesthetic ketamine. This suggests that this compound could potentially be modified to serve as a starting material for analogues of ketamine or other cyclopentane-containing bioactive molecules.

Substrate for Rearrangement Reactions

α-Hydroxy ketones are known to undergo a variety of rearrangement reactions, the most common of which is the α-ketol rearrangement.[8][9] This reaction involves the 1,2-migration of an alkyl or aryl group under acidic, basic, or thermal conditions to yield an isomeric product. In the case of this compound, this could potentially lead to the formation of a ring-expanded product, a valuable transformation in organic synthesis.

Caption: Potential α-ketol rearrangement of the title compound.

Precursor for Heterocyclic Compounds

The 1,2-dicarbonyl-like nature of α-hydroxy ketones makes them suitable precursors for the synthesis of various heterocyclic compounds. For example, condensation reactions with amines, hydrazines, or other binucleophiles could lead to the formation of substituted pyrazines, quinoxalines, or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

Conclusion

This compound is a chemical with underexplored potential in research and development. While direct applications are not well-documented, its structure as an α-hydroxy ketone suggests significant utility as a synthetic intermediate. The outlined synthetic protocol provides a viable route for its preparation, and the exploration of its potential applications in fine chemical synthesis, rearrangement reactions, and heterocyclic chemistry may open new avenues for the development of novel molecules with interesting chemical and biological properties. Further research into the reactivity and applications of this compound is warranted to fully elucidate its potential in the fields of organic synthesis and drug discovery.

References

- 1. CAS 17160-89-3 | 1-(1-Hydroxycyclopentyl)ethanone - Synblock [synblock.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 17160-89-3 [chemicalbook.com]

- 5. 1-(1-Hydroxycyclopentyl)ethanone [sincopharmachem.com]

- 6. 1-[(1S,2S)-2-hydroxycyclopentyl]ethanone | C7H12O2 | CID 42646158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(3-Hydroxycyclopentyl)ethanone | C7H12O2 | CID 20406601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-cyclopentyl)-ethanone, also known as 1-acetylcyclopentanol, is a tertiary alpha-hydroxy ketone. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural motifs—a tertiary alcohol adjacent to a ketone—are present in various biologically active compounds. This technical guide consolidates the available information on this compound, including its chemical and physical properties. It further details a plausible experimental protocol for its synthesis based on established organometallic reactions. This document also explores the potential biological activities of this compound by examining related chemical structures, such as α-hydroxy ketones and other cyclopentane derivatives, which have demonstrated antimicrobial and anti-inflammatory properties. The guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and similar molecules.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclopentane ring substituted with both a hydroxyl group and an acetyl group on the same carbon atom.[1][2] This structure gives it the characteristics of both a tertiary alcohol and a ketone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17160-89-3 | [2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| IUPAC Name | 1-(1-hydroxycyclopentyl)ethan-1-one | |

| Synonyms | 1-Acetylcyclopentanol | |

| Appearance | Likely a colorless to pale yellow liquid | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a highly analogous and well-documented procedure for the synthesis of 1-acetylcyclohexanol provides a reliable blueprint. This method involves the hydration of an ethynyl-substituted cycloalkanol.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from cyclopentanone.

References

physical and chemical properties of 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Hydroxy-cyclopentyl)-ethanone, also known as 1-acetylcyclopentanol, is an organic compound with the chemical formula C₇H₁₂O₂. It belongs to the class of α-hydroxy ketones, characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its potential for versatile chemical transformations and diverse biological activities. This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, along with available experimental data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below. While some experimental data is available, several properties are yet to be determined empirically.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 128.17 g/mol | [1][2][3][4] |

| CAS Number | 17160-89-3 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 215 °C at 760 mmHg | [6] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Expected to be soluble in organic solvents. The hydroxyl group may confer some solubility in polar solvents.[1] | |

| InChI Key | PDCCLRAOJRADOX-UHFFFAOYSA-N | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the scientific literature. A key reference for its preparation is found in the Journal of the American Chemical Society.[2] While the full experimental details from this publication require access to the journal archives, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the acylation of a cyclopentyl precursor.

A general workflow for a potential synthesis is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

As an α-hydroxy ketone, this compound is expected to exhibit reactivity characteristic of both its alcohol and ketone functional groups.

Reactions of the Hydroxyl Group:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers under appropriate conditions.

-

Oxidation: Oxidation of the tertiary alcohol would require harsh conditions and would likely lead to ring cleavage.

Reactions of the Ketone Group:

-

Reduction: Reduction to the corresponding diol.

-

Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.

-

Wittig Reaction: Conversion of the carbonyl group to an alkene.

The α-Ketol Rearrangement: A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which involves the migration of an alkyl or aryl group. This rearrangement can be promoted by acid or base and typically leads to a more stable isomeric product. The potential rearrangement of this compound could lead to the formation of a six-membered ring, a cyclohexanone derivative.

Caption: Plausible acid-catalyzed α-ketol rearrangement of this compound.

Spectroscopic Data

¹H NMR:

-

A singlet for the methyl protons (-CH₃).

-

Multiplets for the cyclopentyl ring protons (-CH₂-).

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the downfield region.

-

A signal for the carbon bearing the hydroxyl group (C-OH).

-

A signal for the methyl carbon (-CH₃).

-

Signals for the cyclopentyl ring carbons.

IR Spectroscopy:

-

A strong, sharp absorption band for the carbonyl group (C=O) stretching vibration.

-

A broad absorption band for the hydroxyl group (O-H) stretching vibration.

-

Absorption bands for C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable.

-

Fragmentation patterns would likely involve the loss of a methyl group, an acetyl group, and water.

Biological Activity and Toxicology

There is currently a lack of specific studies on the biological activity and toxicology of this compound. However, the broader class of alkyl cyclic ketones has been assessed for their use as fragrance ingredients and generally demonstrates low acute toxicity. Some related compounds have been shown to cause mild to moderate eye irritation in animal studies.

Given the presence of the α-hydroxy ketone moiety, which is found in some biologically active natural products, further investigation into the pharmacological properties of this compound may be warranted.

Conclusion

This compound is a specialty chemical with potential applications in organic synthesis and as a building block for more complex molecules. While some of its basic physicochemical properties have been documented, a significant amount of experimental data, particularly spectroscopic and toxicological information, is still needed for a complete profile. This guide serves as a summary of the currently available information and a foundation for future research and development involving this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to conduct appropriate safety evaluations before use.

References

- 1. 1-[(1S,2S)-2-hydroxycyclopentyl]ethanone | C7H12O2 | CID 42646158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 17160-89-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-(1-Hydroxycyclopentyl)ethanone [sincopharmachem.com]

- 6. CAS 17160-89-3 | 1-(1-Hydroxycyclopentyl)ethanone - Synblock [synblock.com]

- 7. cymitquimica.com [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 1-(1-Hydroxy-cyclopentyl)-ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Hydroxy-cyclopentyl)-ethanone is a bifunctional organic molecule containing a tertiary alcohol and a ketone. This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of transformations to construct more complex molecular architectures. While specific literature on the synthetic applications of this particular molecule is limited, its reactivity can be predicted based on the well-established chemistry of α-hydroxy ketones. These application notes provide detailed protocols for the synthesis of this compound and its potential applications in key organic transformations, including Grignard reactions, acid-catalyzed dehydration, and α-ketol rearrangements. The experimental details provided are based on general procedures for these reaction classes and should be considered as illustrative templates for further investigation.

Synthesis of this compound

Protocol 1: Synthesis via Grignard Reaction with Cyclopentanone

This protocol describes a plausible synthesis of this compound from cyclopentanone and a protected acetaldehyde equivalent, such as 2-bromo-1,3-dioxolane, followed by deprotection. A more direct approach using acetylmagnesium bromide is also conceivable.

Experimental Protocol:

-

Preparation of Acetylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Cyclopentanone: The Grignard reagent is cooled to 0 °C, and a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Illustrative Data:

| Parameter | Value |

| Starting Material | Cyclopentanone |

| Reagent | Acetylmagnesium Bromide |

| Solvent | Diethyl Ether |

| Reaction Time | 12 hours |

| Temperature | 0 °C to RT |

| Hypothetical Yield | 75-85% |

| Purity (by GC-MS) | >95% |

Synthesis Workflow

Caption: Synthesis of this compound.

Application 1: Diastereoselective Grignard Reaction

The ketone functionality of this compound can be targeted by Grignard reagents to generate a tertiary diol. The existing hydroxyl group may influence the stereochemical outcome of the addition.

Protocol 2: Reaction with Phenylmagnesium Bromide

-

Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C in a flame-dried flask under a nitrogen atmosphere.

-

Grignard Addition: A solution of phenylmagnesium bromide (1.5 eq, 1.0 M in THF) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by flash chromatography to yield the corresponding tertiary diol.

Illustrative Data:

| Parameter | Value |

| Substrate | This compound |

| Reagent | Phenylmagnesium Bromide |

| Solvent | THF |

| Temperature | -78 °C |

| Hypothetical Yield | 80-90% |

| Diastereomeric Ratio | Variable (dependent on conditions) |

Reaction Pathway

Caption: Grignard addition to the ketone.

Application 2: Acid-Catalyzed Dehydration

The tertiary alcohol of this compound can undergo dehydration under acidic conditions to form an α,β-unsaturated ketone.

Protocol 3: Dehydration using p-Toluenesulfonic Acid

-

Reaction Setup: this compound (1.0 eq) is dissolved in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added.

-

Reaction: The mixture is heated to reflux, and the removal of water is monitored. The reaction is typically complete within 2-4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by distillation or column chromatography.

Illustrative Data:

| Parameter | Value |

| Substrate | This compound |

| Catalyst | p-Toluenesulfonic Acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Hypothetical Yield | 85-95% |

| Product | 1-(Cyclopent-1-en-1-yl)ethanone |

Dehydration Workflow

Caption: Acid-catalyzed dehydration reaction.

Application 3: α-Ketol Rearrangement

Under acidic or basic conditions, α-hydroxy ketones can undergo a rearrangement where an alkyl or aryl group migrates.[1] In the case of this compound, a ring expansion to a six-membered ring could be induced.

Protocol 4: Acid-Catalyzed α-Ketol Rearrangement

-

Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as dioxane or water.

-

Acid Addition: A strong acid, such as concentrated sulfuric acid or perchloric acid (0.5 - 2.0 eq), is added carefully at 0 °C.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 50-80 °C) and the reaction progress is monitored by TLC or GC.

-

Work-up: The reaction is carefully quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and concentrated. The product is purified by chromatography.

Illustrative Data:

| Parameter | Value |

| Substrate | This compound |

| Catalyst | Sulfuric Acid |

| Solvent | Dioxane/Water |

| Temperature | 50-80 °C |

| Hypothetical Yield | 60-70% |

| Product | 2-Hydroxy-2-methylcyclohexanone |

Rearrangement Pathway

Caption: Proposed α-ketol rearrangement.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for their successful preparation and use. Strong acids are corrosive and should be handled with extreme care.

Disclaimer

The experimental protocols and data presented in these application notes are illustrative and based on general chemical principles. They have not been validated for this specific compound. Researchers should conduct their own optimization and safety assessments before attempting any of the described procedures.

References

Application Notes and Protocols for Reactions of 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for common reactions involving 1-(1-Hydroxy-cyclopentyl)-ethanone. The information is intended for use by qualified professionals in a laboratory setting.

Overview of this compound

This compound is an alpha-hydroxy ketone, a structural motif present in various natural products and valuable as a synthetic intermediate in organic chemistry and drug development. Its bifunctional nature, containing both a ketone and a tertiary alcohol, allows for a range of chemical transformations.

Chemical Structure:

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Acetyl chloride

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of acetyl chloride in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining acetyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Cyclopentanone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 60-70%

Reactions of this compound

Oxidation to 1-Acetylcyclopentane-1,2-dione

The α-hydroxy ketone functionality can be oxidized to a 1,2-dione using various oxidizing agents. A mild and efficient method involves the use of a copper(I) catalyst with oxygen as the oxidant.

Experimental Workflow: Oxidation Reaction

Caption: General workflow for the oxidation of this compound.

Protocol: Oxidation to 1-Acetylcyclopentane-1,2-dione

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Acetonitrile

-

Oxygen balloon

Procedure:

-

To a solution of this compound in acetonitrile, add a catalytic amount of CuI.

-

Purge the reaction flask with oxygen and maintain an oxygen atmosphere using a balloon.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 1-acetylcyclopentane-1,2-dione.

Expected Yield: Up to 85% [1]

Reduction to 1-(1-Hydroxy-cyclopentyl)-ethanol

The ketone group can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH4), yielding a 1,2-diol.

Protocol: Reduction to 1-(1-Hydroxy-cyclopentyl)-ethanol

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Methanol

-

Water

-

Dilute hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain 1-(1-Hydroxy-cyclopentyl)-ethanol.

Expected Yield: >90%

Esterification of the Tertiary Hydroxyl Group

The tertiary alcohol can be esterified, for example, using an acid chloride in the presence of a base to neutralize the HCl byproduct.

Protocol: Acetylation to 1-Acetoxy-1-acetylcyclopentane

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound in dichloromethane and add pyridine.

-

Cool the mixture to 0°C and add acetyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Yield: 75-85%

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~1.6-1.9 (m, 8H, cyclopentyl CH₂), 2.15 (s, 3H, acetyl CH₃), ~3.5 (s, 1H, OH) |

| ¹³C NMR | δ (ppm): ~23 (cyclopentyl CH₂), ~38 (cyclopentyl CH₂), ~25 (acetyl CH₃), ~80 (quaternary C-OH), ~210 (ketone C=O) |

| IR (cm⁻¹) | ~3450 (broad, O-H stretch), ~2950 (C-H stretch), ~1710 (strong, C=O stretch) [2][3] |

| Mass Spec (m/z) | 128 (M+), 113 (M+ - CH₃), 85 (M+ - C₂H₃O), 43 (CH₃CO+) |

Logical Relationship of Reactions

The following diagram illustrates the synthetic relationships between this compound and its reaction products.

References

Application Notes and Protocols: 1-(1-Hydroxy-cyclopentyl)-ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-cyclopentyl)-ethanone is a versatile scaffold for medicinal chemistry applications. Its inherent structural features, including a tertiary alcohol and a ketone, provide multiple points for chemical modification, allowing for the exploration of diverse chemical space. The cyclopentyl ring, a privileged structure in drug discovery, offers a favorable balance of rigidity and flexibility, which can contribute to enhanced binding affinity and improved pharmacokinetic properties of derivative compounds. These notes provide an overview of the potential applications of this scaffold, hypothetical screening data, and detailed protocols for its synthesis and evaluation in common assays.

Introduction: The Cyclopentane Scaffold in Drug Discovery

The cyclopentane ring is a common motif in a variety of biologically active molecules and approved drugs.[1] Its prevalence is attributed to its ability to serve as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, which is crucial for molecular recognition by biological targets.[2] Furthermore, the incorporation of a cyclopentane moiety can lead to improved metabolic stability and solubility of a drug candidate. The cyclopentenone moiety, a related structure, is particularly significant in the design of anticancer agents.[3][4] this compound combines this valuable cyclopentane core with reactive handles (hydroxyl and ketone groups) that are amenable to a wide range of chemical transformations, making it an attractive starting point for the synthesis of compound libraries for drug screening.

Potential Therapeutic Applications

Given the prevalence of the cyclopentane scaffold in various therapeutic agents, derivatives of this compound could be explored for a multitude of biological activities. Based on the activities of structurally related compounds, potential applications include:

-

Oncology: The cyclopentane ring is a key component of several anticancer drugs.[5] Derivatives can be synthesized and screened for cytotoxic activity against various cancer cell lines.

-

Kinase Inhibition: The scaffold can be functionalized to target the ATP-binding site of protein kinases, which are critical targets in oncology and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: The compact and rigid nature of the cyclopentane ring can be exploited to design inhibitors of viral or bacterial enzymes.

Hypothetical Screening Data

To illustrate the potential of this scaffold, the following tables present hypothetical screening data for a library of derivatives of this compound.

Table 1: In Vitro Kinase Inhibition

| Compound ID | R1-Substitution | R2-Substitution | Kinase Target | IC50 (nM) |

| JCP-001 | H | Phenyl | EGFR | 850 |

| JCP-002 | H | 4-Chlorophenyl | EGFR | 420 |

| JCP-003 | Methyl | Phenyl | VEGFR2 | >10,000 |

| JCP-004 | Methyl | 4-Chlorophenyl | VEGFR2 | 1,500 |

| JCP-005 | H | Pyridin-4-yl | CDK2 | 650 |

| JCP-006 | H | Thiophen-2-yl | CDK2 | 980 |

Table 2: Anticancer Cytotoxicity (MTT Assay)

| Compound ID | R1-Substitution | R2-Substitution | Cell Line | GI50 (µM) |

| JCP-001 | H | Phenyl | MCF-7 | 15.2 |

| JCP-002 | H | 4-Chlorophenyl | MCF-7 | 8.9 |

| JCP-003 | Methyl | Phenyl | A549 | >50 |

| JCP-004 | Methyl | 4-Chlorophenyl | A549 | 22.5 |

| JCP-005 | H | Pyridin-4-yl | HCT116 | 12.1 |

| JCP-006 | H | Thiophen-2-yl | HCT116 | 18.7 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of α-hydroxy ketones from aldehydes.[6]

Materials:

-

Cyclopentanone

-

Reagents for the desired transformation (specific to the chosen synthetic route)

-

Appropriate solvents (e.g., THF, diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve cyclopentanone in the appropriate anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution to the required reaction temperature (e.g., -78 °C or 0 °C).

-

Add the acetylide-forming reagent (e.g., ethynylmagnesium bromide or lithium acetylide) dropwise via the dropping funnel.

-

Stir the reaction mixture at the specified temperature for the designated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system.

-

The subsequent hydration of the alkyne to the ketone can be achieved using various methods, such as mercury(II)-catalyzed hydration.

In Vitro Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to screen for inhibitory activity.[7][8][9][10][11]

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a generic peptide substrate or a specific protein)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include positive and negative controls.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate as required by the detection protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

This protocol describes the MTT assay for assessing the cytotoxic effects of compounds on cultured cells.[12][13][14][15]

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Caption: High-level workflow for the discovery of bioactive compounds.

Caption: A representative signaling pathway (MAPK) for potential kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentenone: a special moiety for anticancer drug design [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro protein kinase assay [bio-protocol.org]

- 8. In vitro kinase assay [protocols.io]

- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. researchhub.com [researchhub.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols for the Quantification of 1-(1-Hydroxy-cyclopentyl)-ethanone

These application notes provide detailed methodologies for the quantitative analysis of 1-(1-Hydroxy-cyclopentyl)-ethanone in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a cyclic α-hydroxy ketone of interest in synthetic chemistry and potentially in pharmaceutical development. Accurate and precise quantification is crucial for process monitoring, quality control, and stability testing. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A colorimetric assay is also presented as a less specific but potentially useful screening method.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17160-89-3[1][2][3] |

| Molecular Formula | C7H12O2[1][2] |

| Molecular Weight | 128.17 g/mol [1][2] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of small organic molecules. This method is adapted from established protocols for structurally similar compounds like 1-(1-hydroxycyclohexyl)-ethanone.[4]

Protocol: HPLC-UV Quantification

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (based on the carbonyl chromophore)

-

Injection Volume: 10 µL

-

-

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample in acetonitrile to an expected concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Quantitative Data Summary (HPLC-UV)

| Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds. The methodology can be adapted from the analysis of related cyclopentyl ketones.[5][6]

Protocol: GC-MS Quantification

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole)

-

-

Chromatographic and Spectrometric Conditions:

-

Column: Capillary column with a polar stationary phase (e.g., Carbowax or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Transfer Line Temperature: 230 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 110, 128).

-

-

Standard and Sample Preparation:

-

Similar to the HPLC method, prepare standards and samples in a volatile solvent such as ethyl acetate or dichloromethane.

-

An internal standard (e.g., 1-cyclohexyl-1-ethanone) is recommended for improved accuracy.

-

-

Quantification:

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the concentration of the analyte in the samples using this calibration curve.

-

Quantitative Data Summary (GC-MS)

| Parameter | Result |

| **Linearity (R²) ** | > 0.998 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS quantification.

Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method that can be used for the quantification of α-hydroxy ketones.[7] It is a less specific method compared to chromatography but can be useful for high-throughput screening. The assay is based on the reduction of Cu²⁺ to Cu⁺ by the α-hydroxy ketone, followed by the detection of Cu⁺ with the BCA reagent.

Protocol: BCA Assay

-

Reagents:

-

BCA Assay Reagent Kit (commercially available)

-

This compound standards

-

-

Procedure:

-

Prepare a series of standards of this compound in an appropriate buffer (e.g., PBS).

-

Pipette 25 µL of each standard and sample into a 96-well microplate.

-

Add 200 µL of the BCA working reagent to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the absorbance at 562 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance values against the concentrations of the standards.

-

Determine the concentration of the samples from the standard curve.

-

Method Selection

| Method | Specificity | Sensitivity | Throughput |

| HPLC-UV | High | Moderate | Moderate |

| GC-MS | Very High | High | Moderate |

| BCA Assay | Low | Low | High |

Logical Relationship for Method Selection

Caption: Decision tree for analytical method selection.

References

- 1. This compound | 17160-89-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. Ethanone, 1-(1-hydroxycyclohexyl)- | SIELC Technologies [sielc.com]

- 5. Ethanone, 1-cyclopentyl- [webbook.nist.gov]

- 6. Ethanone, 1-cyclopentyl- [webbook.nist.gov]

- 7. A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]

use of 1-(1-Hydroxy-cyclopentyl)-ethanone as a photoinitiator

Application Notes for α-Hydroxy Ketone Photoinitiators

Product: 1-(1-Hydroxy-cyclopentyl)-ethanone CAS Number: 17160-89-3

Disclaimer

Due to the limited availability of specific experimental data for this compound, this document provides representative information based on the well-characterized and structurally similar α-hydroxy ketone photoinitiator, 1-Hydroxycyclohexyl phenyl ketone (HCPK), commonly known as Irgacure 184 . Researchers should use this information as a guideline and optimize parameters for their specific application.

Introduction

This compound belongs to the class of α-hydroxy ketone photoinitiators. These are Norrish Type I photoinitiators, meaning they undergo α-cleavage upon exposure to UV radiation to form two free radicals. These radicals then initiate the polymerization of suitable monomers and oligomers. α-hydroxy ketones are widely used in UV curing applications due to their high efficiency and low tendency for yellowing.

Key Features and Applications

Based on the properties of analogous α-hydroxy ketones, this compound is expected to be a highly efficient free-radical photoinitiator.

Key Features:

-

High Reactivity: Efficient generation of free radicals upon UV exposure, leading to rapid curing.

-

Low Yellowing: Formulations cured with α-hydroxy ketones exhibit excellent color stability, even with prolonged exposure to sunlight.[1][2]

-

Good Solubility: Soluble in a variety of common organic solvents and monomers.

-

Versatility: Can be used in a wide range of UV-curable formulations.

Primary Applications:

-

Clear Coatings: For wood, plastic, and metal substrates where high transparency and non-yellowing properties are crucial.[1][2]

-

Printing Inks and Varnishes: Including screen, flexographic, and lithographic inks.[1]

-

Adhesives: For bonding a variety of materials with a rapid, on-demand curing process.[1]

-

3D Printing and Stereolithography: As a component in photopolymer resins for additive manufacturing.

-

Drug Delivery Systems: In the formulation of hydrogels and other biocompatible polymers where UV curing is employed.

Physicochemical and Spectroscopic Properties

The following table summarizes the known properties of 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) as a reference.

| Property | Value | Reference |

| Chemical Name | 1-Hydroxycyclohexyl phenyl ketone | [1] |

| CAS Number | 947-19-3 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 47-50 °C | [1] |

| Boiling Point | 175 °C @ 15 mm Hg | [1] |

| UV Absorption Maxima (in Methanol) | 246 nm, 280 nm, 333 nm | [1] |

| Solubility | Soluble in acetone, butyl acetate, methanol, toluene. Slightly soluble in water. | [1] |

Photoinitiation Mechanism

The photoinitiation process for α-hydroxy ketones is a Norrish Type I cleavage. Upon absorption of UV light, the photoinitiator is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. This triplet state rapidly undergoes α-cleavage to generate a benzoyl radical and a hydroxyalkyl radical. Both of these radicals can initiate the polymerization of monomers.

Caption: Photoinitiation mechanism of α-hydroxy ketones.

Recommended Usage Concentrations

The optimal concentration of the photoinitiator depends on several factors, including the formulation composition, the thickness of the coating, and the intensity of the UV light source. The following are general guidelines based on Irgacure 184:

| Application | Film Thickness | Recommended Concentration (% w/w) | Reference |

| Clear Coatings | 5 - 20 µm | 2 - 4% | [2] |

| Clear Coatings | 20 - 200 µm | 1 - 3% | [2] |

| Pigmented Systems | Varies | 2 - 5% (often in combination with other photoinitiators) |

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate-Based Clear Coating

This protocol describes the preparation of a simple, UV-curable clear coating using an α-hydroxy ketone photoinitiator.

Materials:

-

This compound (or a suitable analogue like Irgacure 184)

-

Epoxy Acrylate Oligomer (e.g., Bis-GMA)

-

Reactive Diluent Monomer (e.g., Tripropyleneglycol diacrylate - TPGDA)

-

Glass or metal substrate for coating

-

Magnetic stirrer and stir bar

-

UV curing lamp (medium-pressure mercury lamp or LED with appropriate wavelength)

Procedure:

-

In a light-protected container, combine the epoxy acrylate oligomer and the reactive diluent monomer in a 70:30 weight ratio.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Add the photoinitiator at a concentration of 3% (w/w) to the oligomer/monomer mixture.

-

Continue stirring in the dark until the photoinitiator is completely dissolved.

-

Apply a thin film of the formulation onto the substrate using a film applicator or a spin coater to a desired thickness (e.g., 50 µm).

-

Expose the coated substrate to UV light. The curing time will depend on the lamp intensity and the distance from the lamp to the substrate. Monitor the curing process by testing for tackiness. A tack-free surface indicates a high degree of cure.

References

safe handling and storage procedures for 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS No. 17160-89-3). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. All handling should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.